N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide
CAS No.: 1396868-53-3
Cat. No.: VC7721426
Molecular Formula: C14H19N3O4
Molecular Weight: 293.323
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396868-53-3 |
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Molecular Formula | C14H19N3O4 |
Molecular Weight | 293.323 |
IUPAC Name | N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-methyloxamide |
Standard InChI | InChI=1S/C14H19N3O4/c1-15-12(18)13(19)16-8-10-2-5-17(6-3-10)14(20)11-4-7-21-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,18)(H,16,19) |
Standard InChI Key | IFCCPFIFQSDCEY-UHFFFAOYSA-N |
SMILES | CNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide (molecular formula: C₁₄H₁₉N₃O₄, molecular weight: 293.32 g/mol) consists of:
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A piperidine ring substituted at the 1-position with a furan-3-carbonyl group.
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An oxalamide backbone linking the piperidine moiety to a methyl group.
The furan ring introduces aromaticity and potential hydrogen-bonding interactions, while the piperidine scaffold contributes conformational flexibility. The methyl group at the N2 position enhances hydrophobicity, influencing solubility and membrane permeability.
Table 1: Comparative Molecular Data for Oxalamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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N1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide | C₁₄H₁₉N₃O₄ | 293.32 | Methyl, furan-3-carbonyl |
Analog from Source | C₂₀H₂₂ClN₃O₄ | 403.86 | 3-Chloro-2-methylphenyl |
Analog from Source | C₂₁H₂₉N₃O₄ | 387.48 | Cyclohexenylethyl |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide likely follows a multi-step protocol analogous to related oxalamides:
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Piperidine Modification:
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Furan-3-carbonyl chloride reacts with piperidin-4-ylmethanol to form 1-(furan-3-carbonyl)piperidin-4-ylmethanol.
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Oxidation of the alcohol to an aldehyde, followed by reductive amination with methylamine, yields the N-methylated intermediate.
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Oxalamide Formation:
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Condensation of oxalyl chloride with the above intermediate under inert conditions forms the oxalamide linkage.
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Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: Triethylamine (TEA) for acid scavenging.
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Temperature: 0–25°C to prevent side reactions.
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 7.4–7.6 ppm (furan protons), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.8 ppm (N-methyl group).
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¹³C NMR: Carbonyl signals at δ 165–170 ppm (oxalamide and furan carbonyls).
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High-Performance Liquid Chromatography (HPLC):
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Purity >95% confirmed using a C18 column with acetonitrile/water gradient.
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Biological Activity and Mechanism of Action
Target Engagement
While direct pharmacological data for N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-methyloxalamide are unavailable, structurally similar oxalamides exhibit activity against voltage-gated ion channels (e.g., CaV2.2, NaV1.7) and collapsin response mediator proteins (CRMPs). These targets are implicated in neurological disorders and pain signaling, suggesting potential therapeutic applications.
Structure-Activity Relationships (SAR)
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Piperidine Substitutions: Bulkier groups (e.g., cyclohexenylethyl in Source) enhance target selectivity but reduce solubility.
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Furan vs. Benzothiophene: Furan-containing analogs (as in the query compound) show improved metabolic stability compared to benzothiophene derivatives.
Applications in Scientific Research
Medicinal Chemistry
The compound’s balanced lipophilicity (calculated LogP ≈ 1.8) and moderate molecular weight make it a candidate for central nervous system (CNS) drug discovery. Its furan and piperidine motifs are common in kinase inhibitors and GPCR modulators.
Chemical Biology
As a photoaffinity probe, the oxalamide core could facilitate target identification studies via cross-linking strategies. The methyl group allows for isotopic labeling (e.g., ¹³C) to track metabolic pathways.
Future Directions and Challenges
Research Gaps
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In Vivo Efficacy: No published data exist on pharmacokinetics or toxicity.
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Target Identification: Computational docking studies are needed to predict binding partners.
Synthetic Optimization
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Green Chemistry Approaches: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
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Enantioselective Synthesis: Develop chiral catalysts to access stereoisomers for activity comparison.
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